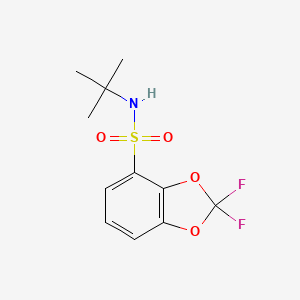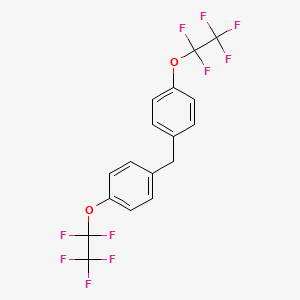
2,4-Difluoro-5-(trifluoromethyl)isophthalonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluoro-5-(trifluoromethyl)isophthalonitrile is a chemical compound with the molecular formula C9HF5N2 and a molecular weight of 232.11 g/mol. This compound has garnered significant interest in scientific research due to its unique physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-(trifluoromethyl)isophthalonitrile typically involves the use of fluorinated aromatic compounds as starting materials. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex fluorinated compounds .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using similar coupling reactions. The choice of reagents and catalysts, as well as reaction conditions, are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
2,4-Difluoro-5-(trifluoromethyl)isophthalonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively. Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for forming carbon–carbon bonds in the synthesis of this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while coupling reactions can produce complex aromatic compounds with multiple functional groups .
科学研究应用
2,4-Difluoro-5-(trifluoromethyl)isophthalonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique chemical structure makes it a potential candidate for studying biological interactions and developing new bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, such as the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2,4-Difluoro-5-(trifluoromethyl)isophthalonitrile involves its interaction with specific molecular targets and pathways. The compound’s fluorinated aromatic structure allows it to engage in various chemical interactions, such as hydrogen bonding and π-π stacking, which can influence its biological activity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
2,4-Difluorobenzonitrile: A simpler fluorinated aromatic compound with similar reactivity but fewer functional groups.
5-(Trifluoromethyl)isophthalonitrile: Another related compound with a trifluoromethyl group but lacking the additional fluorine atoms.
Uniqueness
2,4-Difluoro-5-(trifluoromethyl)isophthalonitrile stands out due to its combination of multiple fluorine atoms and a trifluoromethyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability, reactivity, and specificity.
属性
IUPAC Name |
2,4-difluoro-5-(trifluoromethyl)benzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HF5N2/c10-7-4(2-15)1-6(9(12,13)14)8(11)5(7)3-16/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMQOFIQTBAMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1C(F)(F)F)F)C#N)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9HF5N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4-Amino-alpha-[3-chloro-4-(trifluormethoxy)benzyl]benzeneacetonitrile](/img/structure/B6312366.png)

